1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone
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Overview
Description
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is a chemical compound with the molecular formula C14H19NO5S It is known for its unique structure, which includes a pyrrolidinone ring and a sulfonyl group attached to a hydroxypropyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone typically involves a multi-step process. One common method includes the reaction of 4-methoxybenzenesulfonyl chloride with 2-hydroxy-3-chloropropylamine to form an intermediate, which is then cyclized to produce the final pyrrolidinone derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 1-{2-Oxo-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone.
Reduction: Formation of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfanyl]propyl}-2-pyrrolidinone.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The hydroxypropyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-Hydroxy-3-[(4-hydroxyphenyl)sulfonyl]propyl}-2-pyrrolidinone
- 1-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propyl}-2-pyrrolidinone
- 1-{2-Hydroxy-3-[(4-chlorophenyl)sulfonyl]propyl}-2-pyrrolidinone
Uniqueness
1-{2-Hydroxy-3-[(4-methoxyphenyl)sulfonyl]propyl}-2-pyrrolidinone is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s stability and modify its interaction with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)sulfonylpropyl]pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-20-12-4-6-13(7-5-12)21(18,19)10-11(16)9-15-8-2-3-14(15)17/h4-7,11,16H,2-3,8-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJYFURPOEZEEOW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CC(CN2CCCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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